molecular formula C8H11NO2 B13523071 O-[(3-methoxyphenyl)methyl]hydroxylamine

O-[(3-methoxyphenyl)methyl]hydroxylamine

Katalognummer: B13523071
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: KBXVIQKLRHKPEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(3-Methoxybenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-(3-Methoxybenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for O-(3-Methoxybenzyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize commercially available reagents and catalysts to facilitate the reaction process .

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-Methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives. These products have diverse applications in different fields of research .

Wissenschaftliche Forschungsanwendungen

O-(3-Methoxybenzyl)hydroxylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of O-(3-Methoxybenzyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-(3-Methoxybenzyl)hydroxylamine include:

Uniqueness

O-(3-Methoxybenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other hydroxylamine derivatives may not be suitable .

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

O-[(3-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3

InChI-Schlüssel

KBXVIQKLRHKPEJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.